2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)-
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Overview
Description
2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)- is a chemical compound that features a propenol group attached to a methyl-imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)- typically involves the reaction of a propenol derivative with a methyl-imidazole precursor. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents such as alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The propenol group may also play a role in its biological effects by participating in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
- 2-Propen-1-ol, 3-(dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)-
Uniqueness
2-Propen-1-OL, 3-(1-methyl-1H-imidazol-5-YL)- is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-(3-methylimidazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H10N2O/c1-9-6-8-5-7(9)3-2-4-10/h2-3,5-6,10H,4H2,1H3 |
InChI Key |
YVUFMVOMUVLUSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C=CCO |
Origin of Product |
United States |
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